5-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol
Description
5-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol is an organic compound that features a phenolic structure with a methoxy group and a t-butylsulfamoyl substituent
Properties
IUPAC Name |
N-tert-butyl-3-(3-hydroxy-4-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-17(2,3)18-23(20,21)14-7-5-6-12(10-14)13-8-9-16(22-4)15(19)11-13/h5-11,18-19H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYBLYPYPDZWNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-t-Butylsulfonamide and 2-methoxyphenol.
Coupling Reaction: The key step involves a coupling reaction between 3-t-Butylsulfonamide and 2-methoxyphenol.
Reaction Conditions: The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) and a palladium catalyst (e.g., palladium acetate) in an organic solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 80-100°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base (e.g., sodium hydroxide) to achieve substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amines or other reduced sulfonamide derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
5-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 5-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. This can involve binding to the active site of an enzyme or modulating receptor activity.
Materials Science: The compound can participate in polymerization reactions or other chemical processes to form materials with desired properties.
Comparison with Similar Compounds
Similar Compounds
4-t-Butylsulfamoylphenol: Similar structure but with the t-butylsulfamoyl group at a different position.
2-Methoxy-4-t-Butylsulfamoylphenol: Similar structure but with the methoxy and t-butylsulfamoyl groups at different positions.
Uniqueness
5-(3-t-Butylsulfamoylphenyl)-2-methoxyphenol is unique due to the specific positioning of the methoxy and t-butylsulfamoyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
